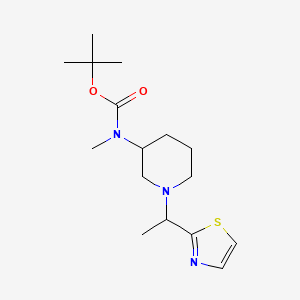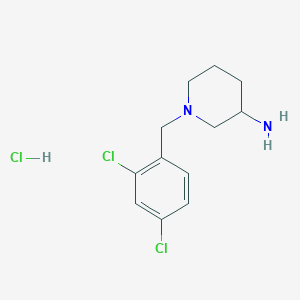![molecular formula C14H18BrNO2 B3027560 tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate CAS No. 1332766-03-6](/img/structure/B3027560.png)
tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
Übersicht
Beschreibung
tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a bromophenyl group, and a cyclopropyl group
Wirkmechanismus
Target of Action
It’s important to note that this compound is a derivative of cyclopropane, which is often used in medicinal chemistry due to its ability to interact with various biological targets .
Mode of Action
The compound contains a boc protecting group, which is commonly used in organic synthesis to protect amines . The Boc group can be removed with mild acid, making it a useful tool in multi-step synthesis processes .
Biochemical Pathways
The compound’s bromophenyl group suggests it may be involved in electrophilic aromatic substitution reactions .
Pharmacokinetics
The compound’s boc group suggests it may have increased stability and resistance to basic hydrolysis, which could influence its bioavailability .
Biochemische Analyse
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups of the compound .
Molecular Mechanism
It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate typically involves the reaction of 1-(2-bromophenyl)cyclopropan-1-amine with di-tert-butyl dicarbonate in the presence of a base such as sodium bicarbonate. The reaction is carried out in a solvent like tetrahydrofuran. The general reaction scheme is as follows:
- Dissolve 1-(2-bromophenyl)cyclopropan-1-amine in tetrahydrofuran.
- Add di-tert-butyl dicarbonate to the solution.
- Introduce sodium bicarbonate to the reaction mixture.
- Stir the reaction mixture at room temperature until the reaction is complete.
- Purify the product by standard methods such as recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the cyclopropyl group.
Common Reagents and Conditions:
Substitution Reactions: Palladium-catalyzed cross-coupling reactions with aryl or alkyl halides in the presence of bases like cesium carbonate.
Oxidation Reactions: Use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Use of reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution Reactions: Formation of biaryl compounds or other substituted derivatives.
Oxidation Reactions: Formation of hydroxylated or carbonylated derivatives.
Reduction Reactions: Formation of dehalogenated or modified cyclopropyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown moderate inhibitory activity against cholinesterases, which are enzymes involved in neurotransmission. This makes it a candidate for further investigation in the treatment of neurodegenerative diseases such as Alzheimer’s disease.
Medicine: The compound’s potential as a cholinesterase inhibitor also extends to medicinal applications. It is being explored for its therapeutic potential in managing cognitive disorders and other conditions related to cholinergic dysfunction.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various industrial processes.
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(3-bromophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate
Comparison: While these compounds share structural similarities, tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate is unique due to the position of the bromine atom on the phenyl ring. This positional difference can influence the compound’s reactivity, binding affinity, and overall biological activity. For example, the 2-bromo position may result in different steric and electronic effects compared to the 3- or 4-bromo positions, leading to variations in enzyme inhibition and other properties.
Eigenschaften
IUPAC Name |
tert-butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWMUKBASLQJYSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501146872 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332766-03-6 | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1332766-03-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[1-(2-bromophenyl)cyclopropyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501146872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















